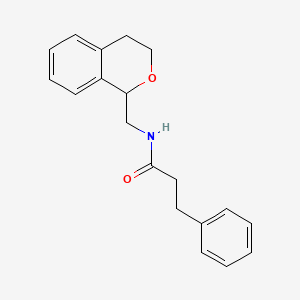
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide
Descripción general
Descripción
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide, also known as DIPPA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. DIPPA is a chiral compound that belongs to the class of amides and has a molecular formula of C21H23NO2.
Mecanismo De Acción
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has also been shown to inhibit the activity of certain ion channels in the body, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been found to have a number of biochemical and physiological effects. In particular, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has also been shown to inhibit the growth of certain cancer cells in vitro and in vivo. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been found to have insecticidal and fungicidal activity against certain pests and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide is its versatility, as it has potential applications in various fields such as medicine, agriculture, and material science. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide is relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines at high concentrations. In addition, the mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide is not fully understood, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide. In medicine, further studies are needed to determine the efficacy and safety of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide as an anti-inflammatory and analgesic agent, as well as its potential use as an anticancer agent. In agriculture, further studies are needed to determine the efficacy and safety of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide as a pesticide and herbicide. In material science, further studies are needed to determine the properties of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide-based materials and their potential applications.
Aplicaciones Científicas De Investigación
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been extensively studied for its potential applications in various fields. In medicine, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related diseases. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been shown to inhibit the growth of certain cancer cells, suggesting its potential use as an anticancer agent.
In agriculture, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been found to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides and fungicides. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has also been shown to have herbicidal activity against certain weeds, making it a promising candidate for the development of new herbicides.
In material science, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been found to have the ability to form self-assembled monolayers on gold surfaces, making it a promising candidate for the development of new materials with unique properties.
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(11-10-15-6-2-1-3-7-15)20-14-18-17-9-5-4-8-16(17)12-13-22-18/h1-9,18H,10-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIAZEWHQOUCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785843 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4177297.png)
![ethyl 1'-allyl-2-amino-2',4'-dioxo-1',4'-dihydro-2'H-spiro[chromene-4,3'-chromeno[4,3-b]pyrrole]-3-carboxylate](/img/structure/B4177304.png)
![3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B4177307.png)
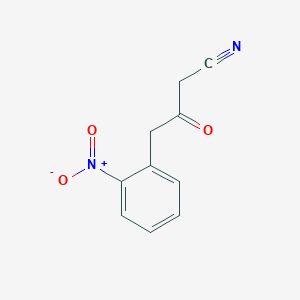
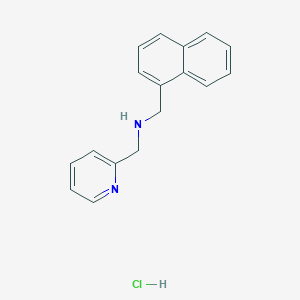
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B4177328.png)
![ethyl 7-(3-bromo-4,5-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4177329.png)
![N-{1-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4177335.png)
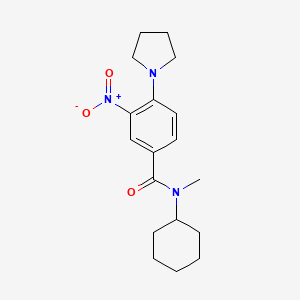
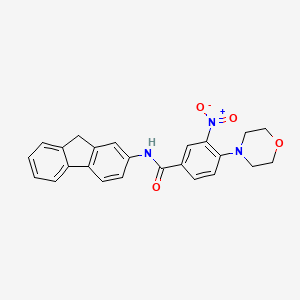
![4-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propyl]amino}-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4177375.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)propanamide](/img/structure/B4177383.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4177396.png)
![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(4-methylbenzyl)acetamide](/img/structure/B4177403.png)